4,4',6-Trifluorobiphenyl-3-amine
Description
4,4',6-Trifluorobiphenyl-3-amine is a fluorinated aromatic amine with a biphenyl backbone substituted with three fluorine atoms at the 4, 4', and 6 positions and an amine group at the 3 position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical intermediates, agrochemicals, and materials science. Fluorine atoms enhance lipophilicity, metabolic stability, and electron-withdrawing effects, which are critical for tuning reactivity in synthesis and biological activity .
Properties
Molecular Formula |
C12H8F3N |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2,4-difluoro-5-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-3-1-7(2-4-8)9-5-12(16)11(15)6-10(9)14/h1-6H,16H2 |
InChI Key |
WCHZHEZDWNWXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2F)F)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,6-Trifluorobiphenyl-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have appropriate substituents.
Industrial Production Methods
Industrial production of 4,4’,6-Trifluorobiphenyl-3-amine involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’,6-Trifluorobiphenyl-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4,4’,6-Trifluorobiphenyl-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4’,6-Trifluorobiphenyl-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related biphenyl amines with variations in halogenation, substituent positions, and functional groups (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Fluorine vs. Chlorine Substitution: The trifluorinated compound exhibits stronger electron-withdrawing effects compared to chlorinated analogues (e.g., 3'-Chloro-biphenyl-4-amine), enhancing its stability in oxidative environments .
Positional Isomerism :
- (4'-Fluorobiphenyl-3-yl)amine lacks the 6-fluoro substituent, resulting in lower symmetry and altered dipole moments. This impacts crystal packing and solubility .
- The 4,4',6-trifluoro configuration in the target compound maximizes electronic effects, making it more suitable for charge-transfer applications in materials science.
Functional Group Variations: 6-(4-Aminophenoxy)-biphenyl-3-amine incorporates an ether-linked aminophenyl group, broadening its utility in polymer chemistry but reducing thermal stability compared to fully aromatic fluorinated amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
